4-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}phenol
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Overview
Description
4-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}phenol is an organosilicon compound characterized by its unique structure, which includes a phenol group attached to a trisiloxane backbone. This compound is known for its stability and versatility, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}phenol typically involves the reaction of phenol with a trisiloxane precursor. One common method is the hydrosilylation reaction, where phenol reacts with 1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane in the presence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the study of enzyme interactions and as a model compound in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its stability and hydrophobic properties.
Mechanism of Action
The mechanism of action of 4-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the trisiloxane backbone provides hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards different targets, such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,5,5,5-Hexamethyl-3-phenyl-3-[(trimethylsilyl)oxy]trisiloxane
- Tetrakis(trimethylsiloxy)silane
- 1,1,1,5,5,5-Hexamethyl-3,3-bis[(trimethylsilyl)oxy]trisiloxane
Uniqueness
4-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}phenol is unique due to the presence of the phenol group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other trisiloxane compounds that lack the phenol functionality, making it valuable for specific applications in research and industry.
Properties
CAS No. |
111100-42-6 |
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Molecular Formula |
C15H32O4Si4 |
Molecular Weight |
388.75 g/mol |
IUPAC Name |
4-tris(trimethylsilyloxy)silylphenol |
InChI |
InChI=1S/C15H32O4Si4/c1-20(2,3)17-23(18-21(4,5)6,19-22(7,8)9)15-12-10-14(16)11-13-15/h10-13,16H,1-9H3 |
InChI Key |
ITNMFFRPBJOKSZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C1=CC=C(C=C1)O)(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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